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molecular formula C12H17NO2 B033119 Fenobucarb CAS No. 3766-81-2

Fenobucarb

Cat. No. B033119
M. Wt: 207.27 g/mol
InChI Key: DIRFUJHNVNOBMY-UHFFFAOYSA-N
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Patent
US05066819

Procedure details

To a solution of 2-sec butylphenol (1.5 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole), along with phosphorus pentachloride (1.05 g, 0.05 mole) in toluene (10 ml) was stirred at 28° C. and afterwards it was refluxed for 7 hours and worked up as usual to get the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])[CH2:2][CH2:3]C.[CH3:12][NH:13][C:14](=O)[O:15]CC.P(Cl)(Cl)(Cl)(Cl)Cl.[C:25]1(C)C=CC=CC=1>>[CH3:12][NH:13][C:14](=[O:15])[O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:1]([CH2:2][CH3:3])[CH3:25]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCC)C1=C(C=CC=C1)O
Name
Quantity
1.03 g
Type
reactant
Smiles
CNC(OCC)=O
Name
Quantity
1.05 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
afterwards it was refluxed for 7 hours
Duration
7 h

Outcomes

Product
Name
Type
product
Smiles
CNC(OC1=C(C=CC=C1)C(C)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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